2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol
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Overview
Description
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol is a chemical compound with the molecular formula C9H10N4O3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol typically involves the reaction of 2-aminopyridine with nitroimidazole derivatives. One common method includes the use of copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines . This reaction is carried out under mild conditions and is compatible with a wide range of functional groups, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The hydroxyl group can be substituted with other functional groups to create new compounds with diverse properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes and receptors involved in critical cellular processes, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol
- 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)propanol
- 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butanol
Uniqueness
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)ethanol is unique due to its specific structural features, such as the presence of the nitro group and the imidazo[1,2-a]pyridine core. These features contribute to its distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
CAS No. |
62194-92-7 |
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Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C9H10N4O3/c14-6-4-10-8-9(13(15)16)12-5-2-1-3-7(12)11-8/h1-3,5,10,14H,4,6H2 |
InChI Key |
GCLWSMQFZLHTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NCCO |
Origin of Product |
United States |
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